3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID
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Overview
Description
3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Chemical Reactions Analysis
3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial agent, with activity against various microorganisms.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds potential candidates for anti-cancer therapies.
Comparison with Similar Compounds
Similar compounds to 3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID include other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: Used as an anti-inflammatory drug for asthma.
Sertaconazole: Used as an antifungal agent.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S/c1-2-26-13-9-7-12(8-10-13)15(11-17(23)24)22-20(25)19-18(21)14-5-3-4-6-16(14)27-19/h3-10,15H,2,11H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZANZBYNIJPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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